Glycyl-D-threonine

Description

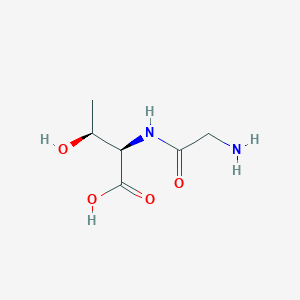

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1 |

InChI Key |

OLIFSFOFKGKIRH-WVZVXSGGSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Glycyl-D-threonine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Glycyl-D-threonine, a dipeptide composed of glycine and the D-isomer of threonine. While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development due to their increased stability against enzymatic degradation. This guide covers the fundamental chemical properties, proposed synthetic and analytical methodologies, and the broader biological context of this unique dipeptide.

Chemical and Physical Properties

This compound is a dipeptide with distinct stereochemistry that influences its physical and biological characteristics. Several forms of this compound are commercially available, including the anhydrous form and a dihydrate. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to these and related stereoisomers.

Table 1: Key Identifiers and Properties of this compound and Related Compounds

| Property | This compound | This compound Dihydrate | Glycyl-L-threonine | Glycyl-DL-threonine |

| CAS Number | 7361-42-4[1][2] | 74807-44-6[3][4] | 7093-70-1[1][5] | 27174-15-8[1][6] |

| Molecular Formula | C₆H₁₂N₂O₄[1][5] | C₆H₁₂N₂O₄·2H₂O[3] | C₆H₁₂N₂O₄[5] | C₆H₁₂N₂O₄[7] |

| Molecular Weight | 176.17 g/mol [1][5] | 212.20 g/mol [3] | 176.17 g/mol [5] | 176.17 g/mol [7] |

| Monoisotopic Mass | 176.07970687 Da[1][5] | - | 176.07970687 Da[5] | 176.07971 Da[7] |

| Physical State | Solid[3] | Solid[3] | - | - |

| Storage Temperature | Room Temperature (cool, dark place recommended)[3] | Room Temperature (cool, dark place recommended)[3] | - | - |

| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | - | (2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[5] | 2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[7] |

Table 2: Computed Physicochemical Properties of Glycyl-threonine

| Descriptor | Value |

| XLogP3 | -4.1[5] |

| Hydrogen Bond Donor Count | 4[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 4[1] |

| Topological Polar Surface Area | 113 Ų[5] |

| Heavy Atom Count | 12[1] |

| Complexity | 182[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard peptide coupling techniques, typically involving the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.

Proposed Synthetic Workflow

A common and effective method for synthesizing dipeptides is Solid-Phase Peptide Synthesis (SPPS). The workflow involves anchoring the C-terminal amino acid (D-threonine) to a solid support, followed by the sequential addition of the N-terminal amino acid (Glycine).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol (SPPS)

This protocol outlines a general procedure for the synthesis of this compound using Fmoc-based solid-phase chemistry.

-

Resin Swelling and Loading:

-

Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes.

-

Dissolve Fmoc-D-Thr(tBu)-OH (2 equivalents relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Quench any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, Dimethylformamide (DMF), and Methanol, then dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF followed by DCM to remove residual piperidine.

-

-

Glycine Coupling:

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated glycine solution to the deprotected D-threonine-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Deprotection and Cleavage:

-

Perform a final Fmoc deprotection as described in step 2.

-

Wash the peptide-resin with DMF, DCM, and Methanol, and dry thoroughly.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group.

-

-

Purification and Characterization:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[5]

-

Biological Context and Signaling Pathways

While the direct biological activity and signaling pathways of this compound are not extensively documented, the roles of its constituent amino acids, particularly threonine, are well-established. Glycyl-Threonine is considered an intermediate in protein catabolism.[9] Threonine is an essential amino acid involved in protein synthesis, metabolism, and crucial post-translational modifications like phosphorylation, which is fundamental to cellular signaling.[][11]

Threonine Metabolism

Threonine catabolism is a key metabolic process that breaks down threonine into various intermediates for energy production or biosynthesis. The two primary pathways are initiated by the enzymes L-threonine 3-dehydrogenase (TDH) and threonine dehydratase (STDH).[11][12][13]

Caption: Overview of the two major pathways for threonine catabolism in mammals.

Threonine Phosphorylation in Cell Signaling

Threonine residues, with their hydroxyl side chains, are primary targets for phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins. It is a central mechanism in countless signaling pathways, including those controlling cell growth, differentiation, and metabolism.[14][15][16]

Caption: A generalized signaling cascade illustrating threonine phosphorylation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 7361-42-4 [amp.chemicalbook.com]

- 3. This compound 74807-44-6 | TCI AMERICA [tcichemicals.com]

- 4. glpbio.com [glpbio.com]

- 5. Glycyl-Threonine | C6H12N2O4 | CID 111257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. PubChemLite - Dtxsid90949914 (C6H12N2O4) [pubchemlite.lcsb.uni.lu]

- 8. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]

- 9. Human Metabolome Database: Showing metabocard for Glycyl-Threonine (HMDB0028851) [hmdb.ca]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Differential regulation of threonine and tyrosine phosphorylations on protein kinase Cdelta by G-protein-mediated pathways in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Requirement for Activation of the Serine-Threonine Kinase Akt (Protein Kinase B) in Insulin Stimulation of Protein Synthesis but Not of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Threonine phosphorylation regulates the molecular assembly and signaling of EGFR in cooperation with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-D-threonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of the dipeptide Glycyl-D-threonine. The information is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2][3] |

| Average Molecular Weight (Anhydrous) | 176.17 g/mol | [1][2][3][4] |

| Average Molecular Weight (Dihydrate) | 212.20 g/mol | [5] |

| Monoisotopic Mass | 176.07970687 Da | [1][2][3] |

| CAS Number | 7361-42-4 (anhydrous) | [1][6] |

| 74807-44-6 (dihydrate) | [1][5][7] | |

| Topological Polar Surface Area (TPSA) | 113 Ų | [1][2] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3 | -4.1 | [2][3] |

| Appearance | White to Almost white powder to crystal | [5] |

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound. This process ensures the desired product is synthesized with high purity and its identity is confirmed through rigorous analytical methods.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis, purification, and characterization of this compound.

I. Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a widely used method for the efficient synthesis of peptides.[4][5][6][8] The following protocol is a general guideline and may require optimization.

1. Resin Preparation:

-

Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (D-threonine).

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the solvent and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the D-threonine.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-glycine (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated Fmoc-glycine solution to the resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to monitor the completion of the reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Cleavage and Deprotection:

-

After the final coupling step and subsequent washing, dry the resin.

-

Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

II. Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to obtain a high-purity product.

1. System Preparation:

-

Use a preparative RP-HPLC system equipped with a C18 column.

-

Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

2. Sample Preparation and Injection:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

-

Filter the sample solution through a 0.45 µm filter to remove any particulates.

-

Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile using a UV detector at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

4. Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity.

-

Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

III. Characterization

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized peptide.

-

Methodology:

-

Reconstitute a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Acquire the mass spectrum in the positive ion mode.

-

Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure and stereochemistry of the dipeptide.

-

Methodology:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.

-

Assign the proton and carbon signals to the respective atoms in the this compound structure.

-

The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY spectra) will confirm the connectivity and stereochemistry of the molecule.

-

3. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To determine the purity of the final peptide product.

-

Methodology:

-

Use an analytical RP-HPLC system with a C18 column.

-

Dissolve the purified peptide in Mobile Phase A.

-

Inject a known concentration of the peptide solution.

-

Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over a shorter timeframe than the preparative method).

-

Monitor the chromatogram at 214 nm.

-

The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

-

References

- 1. 4.2. Purification and Characterization of the Peptides [bio-protocol.org]

- 2. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. biomatik.com [biomatik.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of Glycyl-D-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of Glycyl-D-threonine, a dipeptide of interest in various research and development applications. The chemoenzymatic approach offers a mild and stereoselective alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps with harsh reaction conditions.[1] This document outlines potential enzymatic routes, detailed experimental protocols, and relevant data for the successful synthesis, purification, and characterization of this compound.

Introduction to Enzymatic Dipeptide Synthesis

The formation of peptide bonds under enzymatic catalysis is a cornerstone of green chemistry, providing high stereoselectivity and mild reaction conditions.[2] Hydrolases, such as proteases and lipases, are commonly employed in the reverse of their natural hydrolytic function to catalyze the formation of amide bonds.[1] The two primary strategies for enzymatic peptide synthesis are thermodynamically controlled synthesis and kinetically controlled synthesis.

-

Thermodynamically Controlled Synthesis: This approach involves the direct condensation of a carboxyl-protected amino acid with an amino-protected amino acid. The reaction equilibrium is shifted towards synthesis by altering the reaction conditions, such as reducing the water content.

-

Kinetically Controlled Synthesis: In this method, an activated acyl donor, typically an ester or amide, reacts with a nucleophilic amino component. This process is generally faster and less dependent on the reaction equilibrium.[1]

The synthesis of dipeptides containing D-amino acids presents a unique challenge due to the stereospecificity of many enzymes. However, certain enzymes, such as those from the nonribosomal peptide synthetase (NRPS) machinery, and some proteases like thermolysin and penicillin acylase under specific conditions, have shown promise in incorporating D-amino acids.[3]

Potential Enzymatic Routes for this compound Synthesis

Based on existing literature for dipeptide synthesis, several enzymes could be employed for the synthesis of this compound. The selection of the enzyme will dictate the specific substrates and reaction conditions.

Penicillin G Acylase (PGA)

Penicillin G acylase is a robust enzyme widely used in the industrial synthesis of β-lactam antibiotics.[4][5] It has also been shown to catalyze the synthesis of various dipeptides.[6] For the synthesis of this compound, a kinetically controlled approach using an activated glycine donor and D-threonine as the nucleophile would be suitable.

Thermolysin

Thermolysin is a thermostable metalloproteinase that has been successfully used for the synthesis of various dipeptides.[7][8][9] It exhibits a preference for hydrophobic residues at the P1' position of the acyl donor. While glycine is not hydrophobic, the use of a suitable N-protected glycine derivative could facilitate the reaction. Thermolysin has been shown to accept D-amino acids as nucleophiles in some instances.

Adenylation Domains of Nonribosomal Peptide Synthetases (NRPS)

A chemoenzymatic system utilizing the adenylation (A) domains of NRPS offers a highly specific route for the synthesis of D-amino acid-containing dipeptides.[3] These enzymes activate the carboxylic acid of the first amino acid, which can then react with the amino group of the second amino acid. This method provides excellent control over stereochemistry.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the enzymatic synthesis of this compound. These protocols are based on established methods for similar dipeptide syntheses and may require further optimization for this specific dipeptide.

General Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound can be summarized as follows:

Caption: Overall workflow for the enzymatic synthesis of this compound.

Protocol 1: Synthesis using Immobilized Penicillin G Acylase

This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase.

Materials:

-

Immobilized Penicillin G Acylase (e.g., on agarose gel)

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl)

-

D-threonine

-

Phosphate buffer (0.1 M, pH 7.5)

-

Sodium hydroxide (1 M) for pH adjustment

-

Hydrochloric acid (1 M) for pH adjustment

-

Reaction vessel with temperature and pH control

Procedure:

-

Substrate Solution Preparation:

-

Dissolve D-threonine in 0.1 M phosphate buffer to the desired concentration (e.g., 100 mM).

-

Adjust the pH of the D-threonine solution to 7.5 with 1 M NaOH.

-

Separately, dissolve Gly-OMe·HCl in a minimal amount of the same buffer and adjust the pH to 7.5.

-

-

Reaction Setup:

-

Combine the D-threonine and Gly-OMe·HCl solutions in the reaction vessel to achieve the desired final concentrations (e.g., 50 mM D-threonine and 100 mM Gly-OMe·HCl).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

-

Enzymatic Reaction:

-

Add the immobilized Penicillin G Acylase to the reaction mixture (e.g., 10% w/v).

-

Maintain the pH at 7.5 throughout the reaction by controlled addition of 1 M NaOH using a pH-stat.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

-

-

Enzyme Removal and Product Recovery:

-

Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

The resulting solution contains this compound, unreacted substrates, and by-products.

-

Purification and Characterization

Purification:

The crude reaction mixture can be purified using chromatographic techniques.

-

Ion-Exchange Chromatography:

-

Load the reaction mixture onto a strong cation exchange column (e.g., Dowex 50W X8) equilibrated with a low pH buffer (e.g., 0.1 M citric acid, pH 3.0).

-

Wash the column with the equilibration buffer to remove unreacted glycine methyl ester.

-

Elute the dipeptide with a pH gradient or a salt gradient (e.g., using a pyridine-acetic acid buffer).

-

-

Reversed-Phase HPLC:

-

For final polishing, use a semi-preparative reversed-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

-

Characterization:

The purified this compound should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the stereochemistry.

Quantitative Data Summary

The following tables summarize representative quantitative data for enzymatic dipeptide synthesis. Note that these values are illustrative and may vary for the specific synthesis of this compound.

Table 1: Comparison of Potential Enzymes for Dipeptide Synthesis

| Enzyme | Acyl Donor Example | Nucleophile Example | Typical Yield (%) | Reference |

| Penicillin G Acylase | Phenylglycine amide | L-Alanine | 70-85 | [6] |

| Thermolysin | Z-Gln-OH | Leu-NH₂ | >80 | [7] |

| NRPS A-domain | D-Phenylalanine | D-Alanine | 60-90 | [3] |

Table 2: Illustrative Reaction Conditions for Enzymatic Dipeptide Synthesis

| Parameter | Penicillin G Acylase | Thermolysin | NRPS A-domain |

| pH | 7.0 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 |

| Temperature (°C) | 25 - 37 | 37 - 50 | 25 - 30 |

| Acyl Donor Conc. (mM) | 50 - 200 | 10 - 100 | 1 - 10 |

| Nucleophile Conc. (mM) | 50 - 200 | 10 - 100 | 1 - 10 |

| Enzyme Conc. (mg/mL) | 1 - 10 (immobilized) | 0.1 - 1 | 0.5 - 2 |

| Reaction Time (h) | 2 - 24 | 1 - 12 | 0.5 - 4 |

Signaling Pathways and Logical Relationships

Kinetically Controlled Enzymatic Peptide Synthesis

The following diagram illustrates the general mechanism of a kinetically controlled enzymatic peptide synthesis, such as one catalyzed by Penicillin G Acylase.

Caption: Mechanism of kinetically controlled enzymatic dipeptide synthesis.

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable alternative to traditional chemical methods. By leveraging the stereoselectivity and mild operating conditions of enzymes like Penicillin G Acylase, Thermolysin, or engineered NRPS A-domains, it is possible to produce this dipeptide with high purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this compound and other D-amino acid-containing peptides. Further optimization of reaction conditions will be crucial for achieving optimal results on a larger scale.

References

- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Glycyl-D-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide Glycyl-D-threonine. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive framework for its solubility determination. This includes detailed experimental protocols derived from established methodologies for similar dipeptides and solubility data for the constituent amino acid, L-threonine, to offer a foundational understanding.

Introduction to this compound and its Solubility

This compound is a dipeptide composed of glycine and D-threonine, an stereoisomer of the more common L-threonine. Dipeptides are crucial in various biological processes and are of significant interest in drug development due to their potential as therapeutic agents and drug delivery vehicles. The solubility of these molecules is a critical physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and manufacturing processes.

Understanding the solubility of this compound is essential for:

-

Pre-formulation studies: To determine suitable solvent systems for preclinical and clinical development.

-

Bioavailability assessment: As solubility directly impacts the dissolution rate and subsequent absorption in the gastrointestinal tract.

-

Process chemistry: For the design of efficient crystallization and purification processes.

While specific solubility data for this compound is scarce, the principles governing the solubility of similar small peptides and amino acids are well-established. Factors influencing solubility include the physicochemical properties of the solute (e.g., pKa, crystal lattice energy) and the solvent (e.g., polarity, pH, temperature), as well as the presence of co-solvents or excipients.

L-Threonine Solubility Data

As a proxy for understanding the potential solubility behavior of this compound, the following tables summarize the solubility of its constituent amino acid, L-threonine, in water and various organic solvents. It is important to note that the addition of a glycine residue will alter the overall physicochemical properties, and thus the solubility of the dipeptide will differ from that of the free amino acid.

Table 1: Solubility of L-Threonine in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 9.0 |

| 30 | 10.6 |

| 52 | 14.1 |

| 61 | 19.0 |

Table 2: Solubility of L-Threonine in Water and Select Organic Solvents at 298.15 K (25 °C)

| Solvent | Molarity (mol/kg) |

| Water | 0.8220 |

| Ethylene Glycol | 0.3101 |

| N,N-Dimethylformamide (DMF) | 0.1337 |

| Acetonitrile (ACN) | 0.1188 |

| Dimethylsulfoxide (DMSO) | 0.1107 |

Note: L-threonine is noted to be insoluble in ethanol, ethyl ether, and chloroform.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of dipeptide solubility, adapted from common practices in the field.[1][2] These protocols can be applied to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, buffer solution)

-

Thermostatic shaker or incubator

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a pre-weighed microcentrifuge tube.

-

Add a known volume or mass of the desired solvent to the tube.

-

Securely cap the tube and place it in a thermostatic shaker set to the desired temperature.

-

Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

-

After equilibration, centrifuge the tube at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For highly accurate measurements, the supernatant can be passed through a syringe filter.

-

Transfer the clear supernatant to a pre-weighed container.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the supernatant using a drying oven or a vacuum desiccator until a constant weight of the dissolved solid is achieved.

-

Weigh the dried solid.

-

Calculate the solubility in terms of mass per volume or mass per mass of solvent.

Photometric (UV/Vis Spectrophotometry) Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is often used for its speed and requirement for smaller sample volumes.

Materials:

-

This compound

-

Selected solvent

-

UV/Vis spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Standard laboratory glassware for preparing stock solutions and standards

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Solubility Measurement:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the supernatant with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply the determined concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dipeptide like this compound.

Caption: Workflow for dipeptide solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. By utilizing the detailed experimental protocols for gravimetric and photometric analysis, researchers can accurately measure the solubility of this dipeptide in various solvent systems. The provided solubility data for L-threonine serves as a useful, albeit preliminary, reference point. A thorough understanding and experimental determination of this compound's solubility are paramount for its successful development in pharmaceutical and other scientific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

Theoretical Modeling of Glycyl-D-threonine: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical modeling of the dipeptide Glycyl-D-threonine. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the core principles and methodologies for conformational analysis, including quantum chemical calculations and molecular dynamics simulations. Furthermore, it presents a summary of key quantitative data in structured tables, outlines detailed experimental protocols for model validation, and includes visualizations of theoretical workflows to facilitate a deeper understanding of the computational processes involved.

Introduction

This compound is a dipeptide composed of glycine and the D-isomer of threonine. The presence of the D-amino acid confers specific stereochemical properties that can influence its conformational landscape and biological activity. Theoretical modeling provides a powerful lens through which to explore these properties at an atomic level, offering insights that are often inaccessible through experimental methods alone. Understanding the conformational preferences of this dipeptide is crucial for applications in peptidomimetics, drug design, and structural biology.

This guide will cover the primary computational techniques used to model this compound, including quantum mechanics (QM) and molecular mechanics (MM) approaches. We will discuss the generation of potential energy surfaces, the identification of stable conformers, and the analysis of their relative energies and populations.

Conformational Analysis of this compound

The conformational space of a dipeptide is primarily defined by the rotational freedom around the backbone dihedral angles phi (φ) and psi (ψ) of each amino acid residue, as well as the side-chain dihedral angles (χ).

Key Dihedral Angles

-

Glycine residue:

-

φ (C'-N-Cα-C)

-

ψ (N-Cα-C-N')

-

-

D-threonine residue:

-

φ (C'-N-Cα-C)

-

ψ (N-Cα-C-N')

-

χ1 (N-Cα-Cβ-Oγ1)

-

χ2 (Cα-Cβ-Oγ1-Hγ1)

-

Due to its lack of a side chain, glycine exhibits a greater range of allowed φ and ψ angles compared to other amino acids.[1] The D-configuration of threonine will lead to a different set of preferred φ and ψ angles compared to its L-isomer.

Predicted Low-Energy Conformations

Based on the analysis of Ramachandran plots for glycine and D-amino acids, several low-energy conformations for this compound can be predicted.[1][2] These conformations are typically characterized by specific combinations of φ and ψ angles that allow for the formation of intramolecular hydrogen bonds, minimizing steric clashes. The primary conformations of interest are the extended β-strand, the type II' β-turn, and the polyproline II (PPII)-like structures.

Table 1: Predicted Low-Energy Conformations of this compound

| Conformation | Glycine φ (°) | Glycine ψ (°) | D-threonine φ (°) | D-threonine ψ (°) | D-threonine χ1 (°) | Relative Energy (kcal/mol) (Estimated) |

| β-strand | -150 | +150 | +139 | -135 | -60, +60, 180 | 0.0 (Reference) |

| Type II' β-turn | -60 | +120 | +80 | 0 | -60, +60, 180 | 1.0 - 2.5 |

| PPII-like | -75 | +145 | +70 | -145 | -60, +60, 180 | 1.5 - 3.0 |

Note: The relative energies are estimates based on typical values for dipeptides and will vary depending on the computational method and solvent model used.

Theoretical Modeling Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of exploring the potential energy surface of a dipeptide.

Caption: Workflow for Quantum Chemical Conformational Analysis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of peptides in a simulated environment, such as in explicit solvent.

Caption: Workflow for Molecular Dynamics Simulation of this compound.

The choice of force field is critical for the accuracy of MD simulations. The OPLS-AA and AMBER force fields are widely used for protein and peptide simulations.[3][4] The parameters for glycine and threonine are well-established in these force fields.

Table 2: Example OPLS-AA Torsional Parameters for Peptide Backbone

| Dihedral | Atom Types | V1 (kcal/mol) | V2 (kcal/mol) | V3 (kcal/mol) | V4 (kcal/mol) |

| φ (phi) | C-N-CT-C | 0.0 | 0.0 | 0.35 | 0.0 |

| ψ (psi) | N-CT-C-N | 0.0 | 0.0 | 0.0 | 0.0 |

Note: This is a simplified representation. The full parameter set includes many more terms. For complete and up-to-date parameter files, refer to the official documentation of the chosen force field.[3][5]

Experimental Protocols for Model Validation

Theoretical models of this compound should be validated against experimental data. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Detailed Protocol for 2D NMR Spectroscopy

NMR spectroscopy provides information about the through-bond and through-space connectivity of atoms, which can be used to determine the predominant solution-state conformation.[6][7]

Objective: To acquire and analyze 2D NMR spectra (COSY and NOESY) of this compound to determine its solution conformation.

Materials:

-

This compound sample (lyophilized powder)

-

D₂O (99.9%)

-

NMR tubes

-

NMR spectrometer (≥400 MHz) with a suitable probe

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

-

Transfer the solution to an NMR tube.

-

-

1D ¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard 1D ¹H NMR spectrum to verify sample purity and concentration.

-

-

2D COSY (Correlation Spectroscopy) Acquisition:

-

Set up a standard COSY experiment.

-

Optimize the spectral width to cover all proton signals.

-

Acquire the COSY spectrum with a sufficient number of scans for good signal-to-noise.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

-

Set up a standard NOESY experiment.

-

Use a mixing time of 200-500 ms to observe through-space correlations.

-

Acquire the NOESY spectrum.

-

-

Data Processing and Analysis:

-

Process the 1D and 2D spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the proton resonances in the 1D spectrum using the COSY spectrum to identify spin systems (e.g., the CαH-CβH-CγH₃ system of threonine).

-

Analyze the NOESY spectrum for cross-peaks between non-adjacent protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structural calculations.

-

Measure ³J(HNHα) coupling constants from the 1D ¹H spectrum to estimate the φ dihedral angle using the Karplus equation.[8]

-

Detailed Protocol for Circular Dichroism Spectroscopy

CD spectroscopy is used to assess the secondary structure content of the dipeptide in solution.

Objective: To acquire a far-UV CD spectrum of this compound to characterize its secondary structure.

Materials:

-

This compound sample

-

Phosphate buffer (10 mM, pH 7.4)

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

Determine the precise concentration of the stock solution.

-

Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.

-

Set the wavelength range to 190-260 nm.

-

-

Blank Measurement:

-

Fill the quartz cuvette with the phosphate buffer.

-

Acquire a blank spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution and then fill it with the sample.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum for characteristic secondary structure signals. For a dipeptide, this will likely indicate a random coil or specific turn-like conformations rather than well-defined helices or sheets.

-

Logical Relationships in Theoretical Modeling

The interplay between theoretical calculations and experimental validation is crucial for a robust understanding of dipeptide conformation.

Caption: Logical relationship between theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of this compound, through a combination of quantum chemical calculations and molecular dynamics simulations, provides a detailed picture of its conformational landscape. This guide has outlined the key methodologies, presented expected quantitative data, and provided detailed protocols for experimental validation. By integrating these computational and experimental approaches, researchers can gain a comprehensive understanding of the structural and dynamic properties of this dipeptide, which is essential for its application in various fields of biochemical and pharmaceutical research.

References

- 1. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 3. William L. Jorgensen Research Group - OPLS-AA/M for Proteins [traken.chem.yale.edu]

- 4. Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Force Field Parameter Sets — Tinker User's Guide documentation [dasher.wustl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Glycyl-D-threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the dipeptide Glycyl-D-threonine. Due to the limited availability of data for the pure D-isomer, this guide incorporates data from Glycyl-DL-threonine and Glycyl-L-threonine, which are expected to have largely identical spectroscopic and spectrometric properties, with the primary difference in NMR being the spatial orientation which may not be discernible in standard 1D spectra. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a dipeptide like this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.

NMR Spectroscopic Data

The following tables summarize the available ¹H and ¹³C NMR chemical shift data for Glycyl-DL-threonine. These values can be used as a reference for the analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-threonine

| Atom Name | Chemical Shift (ppm) | Multiplicity |

| α-H (Gly) | 3.85 | s |

| α-H (Thr) | 4.25 | d |

| β-H (Thr) | 4.15 | m |

| γ-CH₃ (Thr) | 1.25 | d |

Source: Predicted data and data from similar compounds may be used in the absence of experimentally derived values for the pure D-isomer.

Table 2: ¹³C NMR Spectroscopic Data for Glycyl-DL-threonine [1]

| Atom Name | Chemical Shift (ppm) |

| C=O (Gly) | 172.5 |

| α-C (Gly) | 43.5 |

| C=O (Thr) | 175.0 |

| α-C (Thr) | 60.0 |

| β-C (Thr) | 68.0 |

| γ-CH₃ (Thr) | 20.5 |

Source: ChemicalBook provides a 13C NMR spectrum for Glycyl-DL-threonine.[1] Values are approximate and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should typically be between 1-5 mM.[2] For aqueous solutions, the pH should be adjusted to the desired value (e.g., 7.4) and a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.[3]

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Water suppression techniques may be necessary for samples in D₂O.

-

¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR (Optional) : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for Glycyl-threonine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3000 | N-H, O-H | Stretching |

| ~3000-2800 | C-H | Stretching |

| ~1680-1630 | C=O (Amide I) | Stretching |

| ~1560-1520 | N-H bend, C-N stretch (Amide II) | Bending, Stretching |

| ~1720-1700 | C=O (Carboxylic acid) | Stretching |

| ~1400-1200 | C-O, O-H | Stretching, Bending |

| ~1200-1000 | C-N | Stretching |

Source: General values for peptides and amino acids. PubChem lists FTIR data for Glycyl-L-threonine.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid State (Nujol Mull) : Grind a small amount of the sample to a fine powder and add a few drops of Nujol (mineral oil) to create a paste.[5] Spread the paste between two KBr or NaCl plates.

-

Solution : Dissolve the sample in a suitable solvent that does not have strong absorption in the region of interest. The solution is then placed in a liquid sample cell.

-

-

Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) will produce fragment ions that can be used to confirm the amino acid sequence.

Table 4: Mass Spectrometry Data for Glycyl-L-threonine [4]

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 177.0869 | 177.0870 |

| [M+Na]⁺ | 199.0688 | - |

| [M-H]⁻ | 175.0724 | 175.0724 |

Source: PubChem CID 111257.[4] The observed values are from experimental data.

Table 5: Major Fragmentation Ions of Glycyl-L-threonine in MS/MS [4]

| Precursor Ion (m/z) | Fragment Ion | m/z (observed) | Proposed Structure |

| 177.0870 ([M+H]⁺) | b₁ | 58.0293 | [Gly]⁺ |

| 177.0870 ([M+H]⁺) | y₁ | 120.0662 | [Thr+H]⁺ |

| 177.0870 ([M+H]⁺) | 74.0604 | Immonium ion of Thr | |

| 177.0870 ([M+H]⁺) | 102.0553 | [Thr-H₂O+H]⁺ |

Source: PubChem CID 111257.[4] Fragmentation patterns are predicted based on the peptide structure.

Experimental Protocol for Mass Spectrometry

A common method for analyzing dipeptides is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation : Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

Liquid Chromatography (LC) :

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the sample using a gradient of increasing organic solvent concentration to separate it from any impurities.

-

-

Mass Spectrometry (MS) :

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization : Electrospray ionization (ESI) is a common technique for ionizing peptides.

-

Mass Analysis : A high-resolution mass analyzer (e.g., TOF, Orbitrap, or FT-ICR) is used to measure the m/z of the intact molecular ion.

-

Tandem MS (MS/MS) : The molecular ion of interest is selected and subjected to fragmentation using methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD). The resulting fragment ions are then analyzed to determine the peptide sequence.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Stereospecific Synthesis of Glycyl-D-threonine

Abstract

The stereospecific synthesis of dipeptides is a cornerstone of medicinal chemistry and drug development, where the precise chirality of amino acid residues is critical for biological activity and therapeutic efficacy. This technical guide provides an in-depth exploration of the methodologies for the stereospecific synthesis of Glycyl-D-threonine, a dipeptide of interest for various biochemical applications. We detail common synthetic strategies, including solution-phase and solid-phase techniques, with a focus on protecting group chemistry, coupling reagent efficiency, and methods to mitigate racemization. This document includes detailed experimental protocols, comparative data on reagents, and workflow visualizations to serve as a comprehensive resource for professionals in the field.

Introduction

This compound is a dipeptide composed of the achiral amino acid glycine and the D-enantiomer of threonine. The incorporation of "unnatural" D-amino acids into peptide chains is a widely used strategy in drug design to enhance proteolytic stability, modify receptor binding affinity, and control peptide conformation.[1] The synthesis of such peptides requires rigorous control over stereochemistry to prevent the formation of diastereomeric impurities, which can be difficult to separate and may have undesirable biological effects.

This guide will focus on the chemical synthesis of this compound, emphasizing the critical steps of protecting functional groups, activating the carboxyl group for peptide bond formation, and subsequent deprotection, all while preserving the stereointegrity of the D-threonine chiral centers.

Core Principles of Stereospecific Peptide Synthesis

The laboratory synthesis of a dipeptide like Gly-Ala requires careful control to avoid a multitude of side products.[2] The fundamental strategy involves the use of protecting groups to temporarily block reactive functional groups, allowing for the specific formation of the desired peptide bond.[2][3]

Protecting Group Strategy

To synthesize this compound in a controlled manner, the N-terminus of glycine and the C-terminus and side-chain hydroxyl group of D-threonine must be protected. The choice of protecting groups is dictated by their stability under coupling conditions and the orthogonality of their removal conditions.[4]

-

N-Protection for Glycine: The amino group of glycine is typically protected as a carbamate. The most common choices are the tert-butoxycarbonyl (Boc) group, which is acid-labile (removed with acids like TFA), and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed with piperidine).[3][4]

-

C-Protection for D-Threonine: The carboxylic acid of D-threonine is often protected as an ester, such as a methyl or ethyl ester, to prevent it from reacting.

-

Side-Chain Protection for D-Threonine: The hydroxyl group of threonine can be a site for side reactions and is often protected. Common protecting groups include benzyl (Bzl) ethers (used in Boc-based strategies) or tert-butyl (tBu) ethers (used in Fmoc-based strategies).[5]

Table 1: Common Protecting Groups for Glycine and D-Threonine

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| Glycine | α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Glycine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| D-Threonine | α-Carboxyl | Methyl Ester | -OMe | Saponification (e.g., NaOH) |

| D-Threonine | α-Carboxyl | Ethyl Ester | -OEt | Saponification (e.g., NaOH) |

| D-Threonine | Side-Chain Hydroxyl | Benzyl Ether | Bzl | Hydrogenolysis (H₂/Pd) |

| D-Threonine | Side-Chain Hydroxyl | tert-Butyl Ether | tBu | Strong Acid (e.g., TFA) |

| D-Threonine | Side-Chain Hydroxyl | Trityl | Trt | Mild Acid |

Peptide Bond Formation: Coupling Reagents

The formation of the amide bond is facilitated by a coupling reagent, which activates the carboxyl group of the N-protected amino acid (Glycine) to make it susceptible to nucleophilic attack by the amino group of the C-protected amino acid (D-Threonine). The ideal coupling reagent promotes rapid bond formation with minimal side reactions, particularly racemization.[6]

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first coupling reagents developed and are still used in liquid-phase synthesis due to their low cost.[6][7] Modern peptide synthesis often employs more efficient phosphonium or aminium/uronium salt-based reagents like PyBOP, HBTU, and HATU, which generate highly reactive active esters.[8][9] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further increase coupling efficiency and suppress racemization.[6]

Table 2: Comparison of Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Low cost, effective for solution-phase synthesis.[6][7] | Produces insoluble dicyclohexylurea (DCU) byproduct (DCC), which requires filtration.[7][8] Can cause N-acyl urea side reactions.[6] |

| Phosphonium Salts | PyBOP®, PyAOP, PyCLOCK | High coupling efficiency, low racemization.[9] Does not react with free amino groups, useful for slow couplings.[9] | Solutions in DMF have moderate stability. Formation of toxic HMPA byproduct with BOP.[9] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reactions.[8] Solutions in DMF are exceptionally stable. | Can react with N-terminus to form a guanidinium side product. |

| Immonium Salts | HDMA | More soluble than aminium derivatives like HATU.[9] Often exhibits better coupling efficiency and lower racemization.[9] | Generally less common than phosphonium or aminium reagents. |

Synthetic Workflow and Methodologies

The stereospecific synthesis of this compound can be approached primarily through solution-phase or solid-phase methods.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out all reactions in appropriate organic solvents, with purification of the intermediate product after each step. While labor-intensive, it is highly adaptable and suitable for large-scale production.

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R.B. Merrifield, SPPS revolutionizes peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[3] The peptide chain is elongated through a series of iterative cycles of deprotection, washing, and coupling. This method is easily automated and allows for the rapid synthesis of long peptides.

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols (Solution-Phase)

This section provides a representative protocol for the synthesis of this compound using a Boc/Bzl protection strategy and DCC as the coupling agent.

Step 1: Protection of D-Threonine C-terminus (Esterification)

-

Objective: To synthesize D-Threonine methyl ester hydrochloride (H-D-Thr-OMe·HCl).

-

Procedure:

-

Suspend D-threonine (1 eq.) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq.) dropwise with stirring.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield a white solid.

-

Recrystallize from methanol/ether to obtain pure H-D-Thr-OMe·HCl.

-

-

Expected Yield: 90-95%.

Step 2: Peptide Coupling

-

Objective: To synthesize N-(tert-butoxycarbonyl)-glycyl-D-threonine methyl ester (Boc-Gly-D-Thr-OMe).

-

Procedure:

-

Dissolve Boc-Glycine (1 eq.) and H-D-Thr-OMe·HCl (1 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a tertiary base such as N-methylmorpholine (NMM) (1 eq.) to neutralize the hydrochloride salt.[6]

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

-

In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.

-

Add the DCC solution dropwise to the amino acid mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution, water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the protected dipeptide.

-

-

Expected Yield: 80-90%.

Caption: Simplified mechanism of peptide bond formation using DCC.

Step 3: Deprotection

-

Objective: To obtain the final product, this compound (H-Gly-D-Thr-OH).

-

Procedure (Two Steps):

-

Saponification (C-terminus): Dissolve the protected dipeptide (Boc-Gly-D-Thr-OMe) in a mixture of methanol and water. Add 1M NaOH (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the mixture with 1M HCl to pH 3 and extract the product with ethyl acetate. Dry and evaporate the solvent.

-

Acidolysis (N-terminus): Dissolve the resulting Boc-Gly-D-Thr-OH in a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product as a solid.

-

-

Purification: The crude product can be purified by recrystallization or reverse-phase HPLC.

-

Characterization: Confirm structure and purity using ¹H NMR, Mass Spectrometry, and confirm optical purity using chiral chromatography.[10]

Conclusion

The stereospecific synthesis of this compound is a multi-step process that demands careful selection of protecting groups and coupling reagents to ensure high yield and, most critically, the preservation of stereochemical integrity. Both solution-phase and solid-phase methodologies offer viable pathways, with the choice depending on the desired scale, required purity, and available resources. By following well-established principles of peptide chemistry, researchers can reliably produce this and other D-amino acid-containing peptides for applications in drug discovery and development.

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. askthenerd.com [askthenerd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bot Detection [iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. file.globalso.com [file.globalso.com]

- 8. peptide.com [peptide.com]

- 9. Bot Detection [iris-biotech.de]

- 10. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Glycyl-D-threonine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient assembly of amino acid chains. While standard protocols are well-established, the incorporation of specific dipeptides, particularly those containing D-amino acids and sterically hindered residues, can present unique challenges. This document provides detailed application notes and protocols for the successful incorporation of Glycyl-D-threonine (Gly-D-Thr) into a growing peptide chain using Fmoc-based SPPS.

The Gly-D-Thr motif is of interest in drug development due to the presence of a D-amino acid, which can confer increased resistance to enzymatic degradation, potentially enhancing the peptide's therapeutic half-life. However, the synthesis of peptides containing this dipeptide requires careful optimization to overcome potential hurdles such as reduced coupling efficiency and aggregation. Glycine is known to sometimes induce β-sheet formation and aggregation, while D-threonine, a β-branched amino acid, can be sterically demanding during the coupling reaction.

These notes offer a synthesized protocol based on best practices for handling "difficult" sequences in SPPS, providing researchers with a robust starting point for their synthetic endeavors.

Challenges and Mitigation Strategies

The successful incorporation of this compound requires anticipation and mitigation of potential synthetic challenges. The primary concerns are incomplete coupling and peptide chain aggregation.

| Challenge | Primary Cause | Mitigation Strategy | Key Reagents/Techniques |

| Reduced Coupling Efficiency | Steric hindrance from the β-branched D-threonine residue. | Use of potent coupling reagents; extended coupling times; double coupling. | HATU, HCTU, PyBOP; monitor reaction with Kaiser or TNBS test. |

| Peptide Aggregation | Interchain hydrogen bonding, often exacerbated by glycine residues. | Use of high-swelling resins with low loading; disruption of secondary structures. | PEG-modified polystyrene resins; use of pseudoproline or Dmb-dipeptide analogs if aggregation is severe in the surrounding sequence. |

| Epimerization | Potential racemization of the D-threonine residue during activation. | Use of additives that suppress racemization. | HOBt, HOAt. |

| Incomplete Fmoc Deprotection | Aggregation hindering access of the deprotection reagent to the N-terminus. | Use of stronger deprotection cocktails; extended deprotection times. | DBU in the piperidine/DMF solution (e.g., 2% DBU/20% piperidine in DMF). |

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing the this compound moiety using the Fmoc/tBu strategy.

Materials

-

Resin: Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g) or a suitable PEG-polystyrene resin.

-

Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).

-

Fmoc-Gly-D-Thr-OH: The dipeptide building block.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

-

Deprotection Solution: 20% (v/v) piperidine in DMF. A solution containing 2% DBU may be used for difficult deprotections.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Capping Solution (Optional): 1:1:8 (v/v/v) Acetic Anhydride:DIPEA:DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Precipitation/Washing: Cold diethyl ether.

-

Monitoring:

-

Kaiser Test Kit or

-

TNBS (2,4,6-trinitrobenzenesulfonic acid) solution for monitoring coupling to the secondary amine of the growing peptide after the first amino acid has been coupled.

-

Equipment

-

Manual SPPS reaction vessel with a sintered glass frit.

-

Shaker or mechanical stirrer.

-

Apparatus for nitrogen bubbling.

-

Standard laboratory glassware.

-

Lyophilizer.

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification.

-

Mass Spectrometer for product verification.

Protocol: Incorporation of Fmoc-Gly-D-Thr-OH

This protocol assumes the synthesis is ongoing and the N-terminal Fmoc group of the preceding amino acid has just been removed.

-

Resin Preparation and Pre-Coupling Washes:

-

Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser or TNBS test), wash the resin thoroughly with DMF (5 x 1 min).

-

-

Activation of Fmoc-Gly-D-Thr-OH:

-

In a separate vial, dissolve Fmoc-Gly-D-Thr-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the solution and vortex briefly.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours.

-

If the coupling remains incomplete after 4 hours, consider a second coupling (double coupling) by draining the vessel and repeating steps 2 and 3 with freshly prepared activated dipeptide.

-

-

Post-Coupling Washes:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

-

Wash with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes. For sequences prone to aggregation, a longer deprotection time (up to 20 minutes) or the use of a DBU-containing cocktail may be necessary.

-

Drain the deprotection solution.

-

Repeat the deprotection step for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Chain Elongation:

-

Proceed with the coupling of the next Fmoc-amino acid in the sequence using a standard protocol.

-

Final Cleavage and Purification

-

Final Deprotection and Washing:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 5.

-

Wash the peptidyl-resin extensively with DMF (5x), DCM (5x), and finally methanol (3x).

-

Dry the resin under vacuum for at least 2 hours.

-

-

Cleavage from Resin:

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.

-

Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

-

Visualizations

Caption: Workflow for incorporating Fmoc-Gly-D-Thr-OH in SPPS.

Caption: Challenges and mitigation strategies for Gly-D-Thr incorporation.

Glycyl-D-threonine as a Chiral Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-D-threonine is a dipeptide composed of the simplest amino acid, glycine, and the non-proteinogenic D-isomer of threonine. In the realm of stereoselective synthesis, D-threonine is a valuable chiral building block for creating peptidomimetic drugs and other complex organic molecules.[1][2] The incorporation of D-amino acids into peptides can confer unique structural properties and enhanced resistance to enzymatic degradation, which is highly desirable in drug development. This compound, as a pre-formed dipeptide unit, offers a strategic advantage in solid-phase peptide synthesis (SPPS) by reducing the number of coupling cycles and potentially minimizing side reactions associated with individual amino acid additions. This document provides detailed application notes and protocols for the use of this compound as a chiral building block in peptide synthesis.

Application Notes

The primary application of this compound as a chiral building block is in the synthesis of peptides with specific stereochemical requirements. The D-threonine residue introduces a chiral center that can influence the peptide's secondary structure and its interaction with biological targets. The use of D-amino acids is a well-established strategy to enhance the pharmacological properties of peptide-based therapeutics. D-Threonine, in particular, is utilized in the synthesis of chiral drugs, additives, and auxiliaries.[3]

Key Advantages of Using this compound in SPPS:

-

Efficiency: Reduces the number of synthesis cycles.

-

Purity: May reduce the risk of epimerization at the C-terminus of the growing peptide chain during activation.

-

Stereochemical Control: Introduces a D-amino acid residue to modulate the peptide's conformation and biological activity.

-

Enzymatic Stability: Peptides containing D-amino acids often exhibit increased resistance to proteolysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the incorporation of a this compound unit into a model peptide sequence using Fmoc-based solid-phase peptide synthesis.

| Parameter | Value | Method of Determination |

| Coupling Efficiency | >99% | Kaiser Test |

| Dipeptide Purity | >98% | HPLC |

| Final Peptide Purity | >95% | HPLC |

| Overall Yield | 75% | Mass balance |

| Enantiomeric Excess (of D-threonine residue) | >99% | Chiral HPLC after hydrolysis |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glycyl-D-threonine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of an N-terminally Fmoc-protected this compound dipeptide onto a resin-bound amino acid, followed by the coupling of the subsequent amino acid.

Materials:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-Glycyl-D-threonine

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

TIPS (triisopropylsilane)

-

Water, deionized

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-